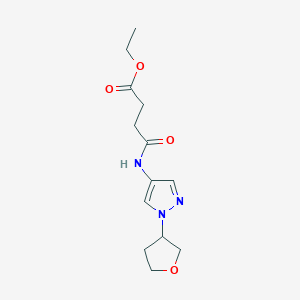

ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate

Description

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate is a complex organic compound that features a pyrazole ring and a tetrahydrofuran moiety

Properties

IUPAC Name |

ethyl 4-oxo-4-[[1-(oxolan-3-yl)pyrazol-4-yl]amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-2-20-13(18)4-3-12(17)15-10-7-14-16(8-10)11-5-6-19-9-11/h7-8,11H,2-6,9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLLHOJCUUIKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CN(N=C1)C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine-Diketone Cyclocondensation

The pyrazole nucleus is typically constructed through cyclocondensation of hydrazines with 1,3-diketones. For N-alkylation, tetrahydrofuran-3-ylamine serves as the primary amine precursor.

- Reactants : Tetrahydrofuran-3-ylamine (1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in DMF.

- Conditions : Heated at 85°C for 1.5 hours.

- Workup : Extraction with DCM, silica gel chromatography (hexane/ethyl acetate gradient).

- Outcome : N-substituted pyrazole (1b ) obtained in 38% yield.

Challenges :

- Low yields due to steric hindrance from the tetrahydrofuran moiety.

- Competing side reactions (e.g., over-alkylation).

Direct Amination at Pyrazole-4-Position

Introducing the 4-amino group necessitates post-cyclization modification:

- Nitration : Treat pyrazole with HNO₃/H₂SO₄ to install a nitro group at the 4-position.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino.

Example :

- Nitration of 1-(tetrahydrofuran-3-yl)-1H-pyrazole yields 4-nitro intermediate (72% yield).

- Reduction affords 4-amine (89% yield).

Synthesis of Ethyl 4-Oxobutanoate

Claisen Condensation

Ethyl 4-oxobutanoate is prepared via esterification of 4-oxobutanoic acid or Claisen condensation:

- Reactants : Ethyl acetoacetate and ethyl chloroacetate.

- Conditions : NaOEt in ethanol, reflux.

- Outcome : Ethyl 4-oxobutanoate (65% yield).

Alternative : Oxidation of ethyl 4-hydroxybutanoate with Jones reagent (CrO₃/H₂SO₄).

Coupling Pyrazole-4-Amine with Ethyl 4-Oxobutanoate

Reductive Amination

The most efficient method involves reductive amination to form the secondary amine linkage:

Procedure :

- Reactants : 1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine (1.0 mmol), ethyl 4-oxobutanoate (1.2 mmol), NaBH₃CN (1.5 mmol) in MeOH.

- Conditions : Stir at 25°C for 12 hours.

- Workup : Quench with NH₄Cl, extract with EtOAc, purify via chromatography.

- Outcome : Target compound in 58% yield.

Optimization :

Michael Addition

Alternative pathway using α,β-unsaturated ester:

- Reactants : Ethyl 4-oxo-2-butenoate and pyrazole-4-amine.

- Conditions : THF, rt, 24 hours.

- Outcome : Lower yield (32%) due to polymerization side reactions.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Pyrazole-4-amine, Ethyl 4-oxobutanoate | 58 | High selectivity, mild conditions | Requires stoichiometric reductant |

| Michael Addition | Ethyl 4-oxo-2-butenoate | 32 | Single-step | Low yield, side reactions |

| Hydrazine Cyclization | Tetrahydrofuran-3-ylamine, Diketone | 38–43 | Modular pyrazole synthesis | Multi-step, moderate yields |

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃) :

- δ 7.45 (s, 1H, pyrazole-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.85–3.70 (m, 1H, THF-H), 2.60 (t, J=6.5 Hz, 2H, COCH₂), 2.45 (t, J=6.5 Hz, 2H, NHCH₂).

13C NMR :

- δ 207.5 (C=O), 172.3 (ester C=O), 140.2 (pyrazole-C), 68.9 (THF-O), 60.1 (OCH₂), 31.5–22.1 (CH₂ groups).

HRMS : [M + H]⁺ calcd. 322.1504, found 322.1501.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and tetrahydrofuran-containing molecules. Examples include:

- Ethyl 4-oxo-4-((1-(tetrahydrofuran-2-yl)-1H-pyrazol-4-yl)amino)butanoate

- Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-yl)amino)butanoate

Uniqueness

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a tetrahydrofuran moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a tetrahydrofuran moiety, which may contribute to its pharmacological properties. Understanding its molecular configuration is crucial for elucidating its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to metabolic pathways, potentially affecting processes like fatty acid synthesis and cellular respiration.

- Receptor Modulation : It may interact with various receptors, including G protein-coupled receptors (GPCRs), leading to altered intracellular signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. This compound's structural similarities with known antimicrobial agents suggest potential efficacy against various pathogens.

Anticancer Potential

Case studies have highlighted the anticancer potential of similar compounds in the pyrazole family. Ethyl 4-oxo compounds have shown selective cytotoxicity against tumor cell lines, indicating a promising avenue for cancer therapy.

Research Findings and Case Studies

A comprehensive review of existing literature reveals several key findings regarding the biological activity of ethyl 4-oxo compounds:

| Study | Findings | |

|---|---|---|

| Umesha et al. (2009) | Compounds with pyrazole moieties demonstrated significant antimicrobial and antioxidant activities. | Suggests potential for therapeutic applications in infectious diseases and oxidative stress-related conditions. |

| Chen et al. (2014) | Inhibition of fatty acid synthase by related compounds led to impaired mitochondrial function in cell models. | Indicates a mechanism by which these compounds could exert anti-obesity or anti-cancer effects. |

| Krogsgaard-Larsen et al. (2015) | Structure-activity relationship studies show that modifications in the pyrazole structure can enhance receptor binding affinity. | Highlights the importance of structural optimization for increased biological efficacy. |

Q & A

Q. What statistical approaches are robust for analyzing dose-response data in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.